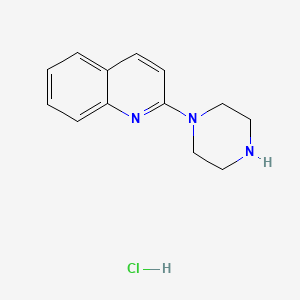

2-(Piperazin-1-yl)quinoline hydrochloride

Vue d'ensemble

Description

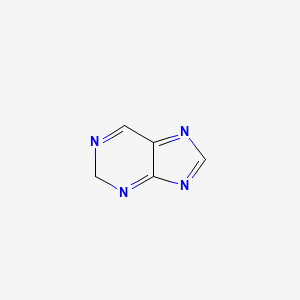

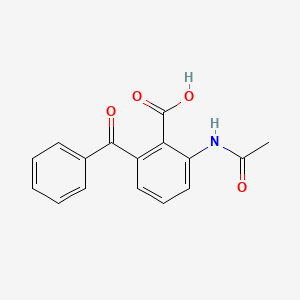

2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H15N3 . It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .

Synthesis Analysis

The preparation of 2-(piperazin-1-yl)quinoline derivatives involves the use of 2-haloquinolines and anilides. These undergo various chemical reactions such as alkylation, arylation, acylation, and reductive amination to form the 2-piprazinoquinolines .Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as ChemSpider .Chemical Reactions Analysis

The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as Sigma-Aldrich .Applications De Recherche Scientifique

Chemistry and Pharmacology

- Field : Chemistry and Pharmacology .

- Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . It’s also used in the preparation of 2-chloroquinoline-3-carbaldehyde derivatives .

- Methods : The preparation of 2-(piperazin-1-yl)quinoline derivatives involves alkylation, arylation, acylation, and reductive amination of 2-haloquinolines and anilides . The synthesis of 2-(piperazin-1-yl)quinoline-3-carbaldehydes involves Vilsmeier-Haack formylation of N-arylacetamides .

- Results : The result of these processes is the formation of 2-piprazinoquinolines and 2-(piperazin-1-yl)quinoline-3-carbaldehydes , which are used in further chemical reactions.

Antimicrobial Activity

- Field : Microbiology .

- Application : 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole (PNT), a derivative of 2-(Piperazin-1-yl)quinoline, has been studied for its antimicrobial activity .

- Methods : The study involved testing the antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA .

- Results : The results of the study were not specified in the source .

Antibacterial and Antituberculosis Properties

- Field : Microbiology .

- Application : 2-(Piperazin-1-yl)quinoline derivatives have been studied for their antibacterial and antituberculosis properties .

- Methods : The study involved the synthesis of a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, and their in vitro antibacterial activity was evaluated against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria . Furthermore, their antituberculosis activity was assessed against non-virulent, virulent and MDR pathogens .

- Results : Few compounds displayed inhibitory activity against bacterial growth, but two compounds displayed significant inhibitory activity against all the TB strains .

Heat Shock Protein 70 (HSP70) Inhibitors

- Field : Biochemistry .

- Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .

- Methods : The study involved the design and synthesis of piperidine derivatives .

- Results : The results of the study were not specified in the source .

Synthesis of Polyfunctionalized Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds .

- Methods : The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .

- Results : The result of these processes is the formation of polyfunctionalized heterocyclic compounds .

Inhibitors of Human Heat Shock Protein 70 (HSP70)

- Field : Biochemistry .

- Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .

- Methods : The study involved the design and synthesis of piperidine derivatives .

- Results : The results of the study were not specified in the source .

Safety And Hazards

Orientations Futures

The future directions for 2-(Piperazin-1-yl)quinoline hydrochloride could involve its use in the development of new drugs. For instance, some quinoline-piperazine hybrids have shown significant inhibitory activity against all TB strains, making them potential candidates for the development of antibiotics or MDR-TB drugs .

Propriétés

IUPAC Name |

2-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKBOZBYECIGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681059 | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)quinoline hydrochloride | |

CAS RN |

928026-67-9, 1245646-84-7 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)